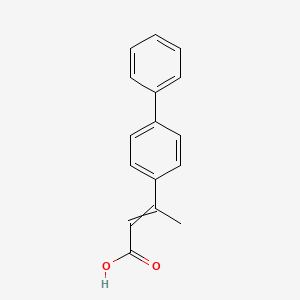

3-(4-Biphenylyl)-2-butenoic acid

Description

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

3-(4-phenylphenyl)but-2-enoic acid |

InChI |

InChI=1S/C16H14O2/c1-12(11-16(17)18)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,18) |

InChI Key |

ZNIHYWBWYANARQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(4-Biphenylyl)-2-butenoic acid with key analogs:

*Estimated based on molecular formula (C16H14O2).

Key Observations:

- In contrast, electron-donating groups (e.g., OCH3 in dimethoxyphenyl derivatives) enhance solubility in aqueous media .

- Isomerism: E isomers dominate in synthetic routes (e.g., 78% yield for (E)-3-(3,4-dichlorophenyl)-2-butenoic acid ethyl ester), likely due to steric and thermodynamic stability .

- Biological Relevance : Caffeic acid’s dihydroxy groups confer antioxidant activity, whereas biphenylyl derivatives may exhibit improved membrane permeability due to increased lipophilicity .

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts acylation of biphenyl with succinic anhydride in chlorobenzene, catalyzed by anhydrous aluminum chloride (AlCl₃), is a cornerstone method. This reaction proceeds via electrophilic aromatic substitution at the para position of biphenyl, forming 4-(4-biphenylyl)-4-oxo-butanoic acid. Subsequent acid-catalyzed dehydration yields the α,β-unsaturated derivative.

Key Parameters:

Yield Data:

| Step | Yield (%) | Purity (mp, °C) |

|---|---|---|

| Acylation | 70–85 | – |

| Dehydration | 90–95 | 187 (dec.) |

| Overall Isolated | 63–80 | – |

Knoevenagel Condensation of Biphenyl Acetaldehyde

Condensation with Malonic Acid

This method involves the base-catalyzed condensation of biphenyl acetaldehyde with malonic acid to form the α,β-unsaturated acid. Pyridine or piperidine is typically used to deprotonate malonic acid, enabling nucleophilic attack on the aldehyde.

Reaction Conditions:

-

Solvent : Ethanol or DMF

-

Catalyst : Pyridine (5–10 mol%)

-

Temperature : 80–100°C

-

Time : 3–8 hours

Yield Data:

| Substrate | Product Yield (%) |

|---|---|

| Biphenyl acetaldehyde | 75–88 |

Limitation : Requires pre-synthesis of biphenyl acetaldehyde, adding steps to the workflow.

Palladium-Catalyzed Cross-Coupling Reactions

Heck Arylation of 3-Butenoic Acid

Direct C–H arylation of 3-butenoic acid with aryl halides (e.g., 4-bromobiphenyl) using Pd(OAc)₂ and phosphine ligands enables regioselective β-arylation. This method avoids pre-functionalized starting materials.

Optimized Conditions:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : XPhos or Cy-JohnPhos (10 mol%)

-

Base : K₃PO₄ (1.5 equiv)

-

Solvent : DMF/EtOH (1:1)

-

Temperature : 100°C

-

Time : 8–12 hours

Yield Data:

| Aryl Halide | Yield (%) |

|---|---|

| 4-Bromobiphenyl | 65–72 |

Catalytic Hydrogenation of Propargyl Derivatives

Reduction of 3-(4-Biphenylyl)-2-butynoic Acid

Selective hydrogenation of the triple bond in 3-(4-biphenylyl)-2-butynoic acid using Lindlar catalyst (Pd/CaCO₃) yields the cis-α,β-unsaturated acid. This method ensures stereochemical control.

Reaction Parameters:

-

Pressure : 1–3 atm H₂

-

Solvent : Ethyl acetate

-

Time : 2–4 hours

Yield Data:

| Substrate | Product Yield (%) |

|---|---|

| 2-butynoic acid | 85–92 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Friedel-Crafts | High yield; one-pot synthesis | Requires harsh conditions (AlCl₃) | Industrial |

| Knoevenagel | Mild conditions; no metal catalysts | Multi-step aldehyde preparation | Lab-scale |

| Pd-Catalyzed Heck | Regioselective; broad substrate scope | Costly palladium catalysts | Pilot-scale |

| Hydrogenation | Stereochemical control | Requires specialized catalysts | Lab-scale |

Recent Advances and Optimization

-

Microwave-Assisted Synthesis : Reduces reaction time for Knoevenagel condensation from hours to minutes (e.g., 30 minutes at 150°C).

-

Solvent-Free Conditions : Use of ionic liquids (e.g., [BMIM][BF₄]) improves Friedel-Crafts acylation yields to >90%.

-

Flow Chemistry : Continuous-flow systems enhance safety and efficiency in Pd-catalyzed reactions .

Q & A

Basic: What are the optimal synthetic routes for 3-(4-Biphenylyl)-2-butenoic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound can be optimized using routes analogous to structurally related α,β-unsaturated carboxylic acids. For example, outlines two pathways for synthesizing 3-phenylbut-2-enoic acid:

- Pathway 1: Starting from ethyl trans-β-methylcinnamate, hydrolysis under acidic or basic conditions yields the target compound.

- Pathway 2: Condensation of acetophenone with malonic acid derivatives via Knoevenagel reaction.

Critical reaction parameters include:

- Temperature: Elevated temperatures (~80–100°C) improve reaction rates but may promote side reactions (e.g., decarboxylation).

- Catalysts: Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) enhances regioselectivity.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) favor cyclization, while aqueous conditions aid hydrolysis.

Yield Optimization: Control reaction time to avoid over-oxidation or polymerization. For characterization, employ NMR spectroscopy to confirm α,β-unsaturation and HPLC to assess purity (>95% recommended for biological studies) .

Advanced: How can researchers troubleshoot low yields in the synthesis of this compound?

Methodological Answer:

Low yields often stem from competing side reactions or improper purification. Key strategies include:

- Byproduct Analysis: Use LC-MS to detect intermediates (e.g., decarboxylated products or dimers). Adjust stoichiometry of reagents (e.g., reduce excess malonic acid to minimize dimerization).

- Purification Refinement: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate structurally similar impurities.

- Steric Effects: Substituents on the biphenyl group may hinder cyclization. Introduce protecting groups (e.g., tert-butyl esters) to mitigate steric interference during synthesis .

Case Study: In , controlled temperature (20–25°C) and inert atmospheres (N₂) were critical for stabilizing reactive intermediates in analogous butenoate esters.

Basic: How do structural features of this compound influence its reactivity and biological activity?

Methodological Answer:

The compound’s α,β-unsaturated carboxylic acid backbone and biphenyl substituent dictate its properties:

- Electronic Effects: The conjugated double bond enhances electrophilicity, enabling Michael addition reactions with biological nucleophiles (e.g., cysteine residues).

- Substituent Impact: The biphenyl group increases lipophilicity, improving membrane permeability but potentially reducing aqueous solubility.

Comparative Analysis (Adapted from ):

| Compound | Key Substituent | Reactivity/Biological Impact |

|---|---|---|

| This compound | Biphenyl, carboxylic acid | High electrophilicity; targets enzymes with nucleophilic active sites |

| Ethyl 3-(4-chloroanilino)-2-cyanobut-2-enoate | Cyano, ethyl ester | Enhanced stability but reduced cellular uptake |

For activity studies, prioritize logP measurements and in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Advanced: How can computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Focus on the carboxylic acid group’s hydrogen bonding with catalytic residues.

- MD Simulations: Simulate binding stability over 100 ns trajectories to assess conformational changes.

- QSAR Models: Correlate biphenyl substituent positions (e.g., para vs. meta) with inhibitory potency using datasets from and related compounds.

Validation: Cross-check computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- ¹H/¹³C NMR: Identify α,β-unsaturation (δ 6.2–7.5 ppm for vinyl protons) and biphenyl aromatic signals.

- FT-IR: Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1700 cm⁻¹).

- Purity Assessment:

Advanced: How should researchers address contradictions in reported biological activities of this compound?

Methodological Answer:

Conflicting data (e.g., anti-inflammatory vs. pro-inflammatory effects) may arise from:

- Assay Variability: Standardize cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations in inflammation models.

- Metabolic Instability: Perform microsomal stability assays to identify rapid degradation products that may skew results.

- Off-Target Effects: Use kinase profiling panels (e.g., Eurofins) to rule out interactions with unrelated pathways.

Case Study: In , pyrazolylamino butenoates showed divergent activities due to metabolic conversion; similar protocols should be applied to biphenylyl derivatives .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Waste Disposal: Collect acidic waste separately in approved containers for neutralization before disposal .

Advanced: How can researchers analyze degradation products of this compound under storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- Analytical Tools:

- UPLC-QTOF-MS: Identify oxidative products (e.g., hydroxylated biphenyls) via accurate mass.

- XRD: Monitor crystallinity changes that may accelerate degradation.

- Mitigation: Store under argon at –20°C in amber vials to prolong stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.